molecular formula C19H14 B134991 5-Methylbenz[a]anthracene CAS No. 2319-96-2

5-Methylbenz[a]anthracene

Cat. No. B134991
CAS RN: 2319-96-2
M. Wt: 242.3 g/mol
InChI Key: NYTXDSVUTXAPTH-UHFFFAOYSA-N
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Description

5-Methylbenz[a]anthracene is a methyl-substituted derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). The molecular structure of methylbenz[a]anthracenes, including 5-Methylbenz[a]anthracene, has been studied extensively due to their relevance in the theories of chemical carcinogenesis. These molecules are generally planar and exhibit similar dimensions across different derivatives .

Synthesis Analysis

The synthesis of 5-Methylbenz[a]anthracene has been improved to involve only three simple steps starting from a commercially available compound, resulting in an 82% overall yield. Bromination of 5-Methylbenz[a]anthracene with N-bromosuccinimide (NBS) in carbon tetrachloride yields 5-bromomethylbenz[a]anthracene with a high yield of 92%. When bromination is carried out in dimethylformamide, 7-bromo-5-methylbenz[a]anthracene is formed as the exclusive product .

Molecular Structure Analysis

The molecular structures of various methyl-substituted benz[a]anthracenes, including 5-Methylbenz[a]anthracene, are almost planar and exhibit closely similar dimensions. X-ray analyses have provided precise bond-length measurements, revealing that the molecules are highly planar with substituents lying within a very narrow range from the mean plane of the polycyclic skeleton .

Chemical Reactions Analysis

5-Methylbenz[a]anthracene can undergo bromination reactions to yield different brominated products depending on the solvent used, as mentioned in the synthesis analysis. Additionally, the metabolism of related compounds such as 7-Methylbenz[a]anthracene by rat liver microsomes results in the formation of optically active dihydrodiols, indicating that similar metabolic pathways may exist for 5-Methylbenz[a]anthracene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methylbenz[a]anthracene are influenced by its planar structure and the presence of the methyl group. The crystal and molecular structure of a related compound, 5-methoxy,7-methylbenz[a]anthracene, shows that the molecule is highly planar, which is a common characteristic of these types of compounds. The planarity and substitution patterns affect the bond lengths and angles within the molecule, which in turn influence its reactivity and interactions with other molecules .

Scientific Research Applications

Carcinogenicity and Environmental Impact

Polycyclic aromatic hydrocarbons (PAHs), including compounds like 5-Methylbenz[a]anthracene, have been extensively studied for their carcinogenic and environmental impacts. The carcinogenicity of PAHs varies, with some PAHs being potent carcinogens, while others are considered moderately carcinogenic or inactive. Cooking processes, especially those involving open flames, are a significant source of PAHs in foods, leading to increased consumption of these compounds. Efforts to understand the generation, detection, and reduction of PAHs in food and the environment have been ongoing, with various organizations evaluating their occurrence and toxicity. Adequate processing and quality control of foods have been suggested as means to reduce PAH ingestion (Adeyeye, 2020).

Applications in Material Science and Biochemistry

5-Methylbenz[a]anthracene, as a derivative of anthracene, plays a significant role in the development of organic photochemistry, material chemistry, and biochemistry. Anthracene derivatives are extensively investigated for applications in thermochromic or photochromic chemistry, organic light-emitting devices, optical, electronic, and magnetic switches. In biological systems, they serve as probes for DNA cleavage, while in the medicinal field, they act as anti-cancerous drugs. However, their carcinogenic properties pose a risk to many living beings (Somashekar Mn & Chetana Pr, 2016).

Environmental Remediation and Safety

Studies on the adsorption of methylene blue using low-cost adsorbents have highlighted the potential of using agricultural wastes, industrial solid wastes, biomass, clays, minerals, and zeolites for environmental remediation. Such materials, being highly efficient and renewable sources of biomass, can significantly contribute to the remediation of pollutants like PAHs from wastewater, offering a sustainable and cost-effective solution for environmental protection (Rafatullah et al., 2010).

Safety And Hazards

5-Methylbenz[a]anthracene may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

5-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTXDSVUTXAPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945871
Record name 5-Methyltetraphene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenz[a]anthracene

CAS RN

2319-96-2, 43178-22-9
Record name 5-Methylbenz[a]anthracene
Source CAS Common Chemistry
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Record name 5-Methylbenzanthracene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyltetraphene
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Record name AR-E32 5-METHYLBENZ(A)ANTHRACENE
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Record name 5-METHYLBENZ(A)ANTHRACENE
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